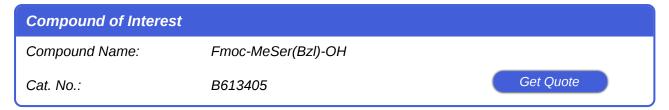


A Technical Guide to Fmoc-MeSer(Bzl)-OH for Peptide Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Fmoc-N-methyl-O-benzyl-L-serine (**Fmoc-MeSer(Bzl)-OH**), a specialty amino acid derivative crucial for advanced peptide synthesis. This document outlines its core physicochemical properties, a detailed protocol for its application in solid-phase peptide synthesis (SPPS), and a visual representation of the synthesis workflow.

Core Compound Data

Fmoc-MeSer(Bzl)-OH is a protected amino acid derivative designed for the stepwise assembly of peptide chains. The N-α-Fmoc group provides temporary protection of the amino function, the benzyl (Bzl) group protects the side-chain hydroxyl group of serine, and N-methylation at the alpha position offers conformational constraints and resistance to enzymatic degradation in the final peptide.



Property	Value	Citations
Molecular Formula	C26H25NO5	[1][2]
Molecular Weight	431.48 g/mol	[1]
431.49 g/mol	[3][4]	
431.47 g/mol		-
CAS Number	84000-14-6	
Appearance	White to off-white solid/powder	-

Experimental Protocols: Application in Fmoc-Based SPPS

The primary application of **Fmoc-MeSer(Bzl)-OH** is its incorporation into a peptide sequence using the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This method relies on the base-lability of the Fmoc group for N-terminal deprotection, allowing for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The acid-labile benzyl group on the serine side chain remains intact until the final cleavage step.

Detailed Methodology for a Single Coupling Cycle:

This protocol outlines the key steps for incorporating a single **Fmoc-MeSer(BzI)-OH** residue into a peptide-resin.

- Resin Preparation and Swelling:
 - The solid support (e.g., Wang resin, Rink Amide resin) with the preceding amino acid residue is placed in a reaction vessel.
 - The resin is washed and swelled in a suitable solvent, typically N,N-dimethylformamide
 (DMF), for at least 30-60 minutes to ensure optimal reaction kinetics.
- Fmoc Group Deprotection:
 - The temporary N-terminal Fmoc protecting group of the peptide-resin is removed.



- This is achieved by treating the resin with a 20% solution of piperidine in DMF for approximately 5-15 minutes.
- The reaction mixture is drained, and the resin is thoroughly washed with DMF to remove the piperidine and the cleaved dibenzofulvene-piperidine adduct. The completion of this step can be monitored by UV absorbance of the fluorenyl chromophore.

Amino Acid Activation:

- In a separate vessel, Fmoc-MeSer(Bzl)-OH (typically 3-5 equivalents relative to the resin loading capacity) is pre-activated to facilitate amide bond formation.
- Activation is performed by dissolving the amino acid in DMF with a coupling reagent and a base. Common activators include aminium/uronium salts like HBTU or HATU, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6collidine. The mixture is allowed to react for several minutes.

· Coupling Reaction:

- The activated **Fmoc-MeSer(BzI)-OH** solution is added to the deprotected peptide-resin.
- The reaction vessel is agitated at room temperature for 1-4 hours to ensure the coupling reaction goes to completion.
- The efficiency of the coupling can be monitored using a qualitative test, such as the Kaiser test, to detect any remaining free primary amines.

Washing:

 Following the coupling reaction, the resin is drained and washed extensively with DMF and other solvents like dichloromethane (DCM) and isopropanol (IPA) to remove excess reagents and byproducts.

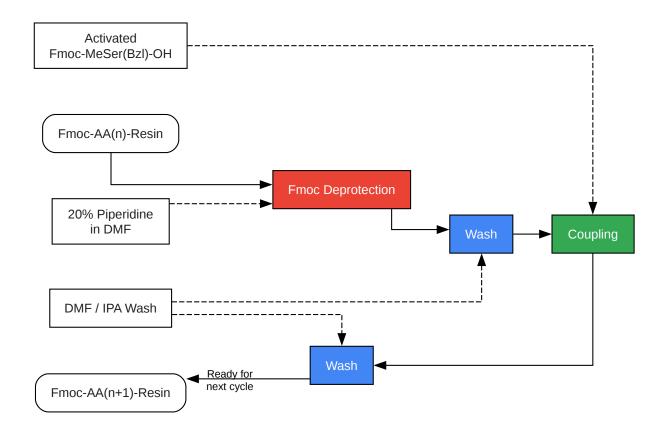
This cycle of deprotection, activation, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence. Upon completion of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups (including the benzyl group on the



serine) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Visualization of the Synthesis Cycle

The following diagram illustrates the workflow for a single amino acid addition cycle in Fmocbased solid-phase peptide synthesis.



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